Ácido Fumárico-1,4-13C2

Descripción general

Descripción

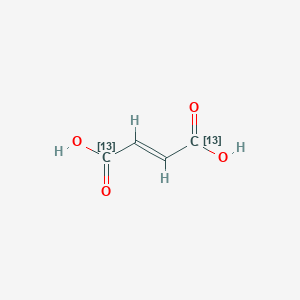

Fumaric Acid-1,4-13C2 is a labeled form of fumaric acid, where the carbon atoms at positions 1 and 4 are replaced with the carbon-13 isotope. This compound has the molecular formula HOO13CCH=CH13COOH and a molecular weight of 118.06 g/mol . It is primarily used in scientific research as a tracer in metabolic studies due to its isotopic labeling .

Aplicaciones Científicas De Investigación

Fumaric Acid-1,4-13C2 is widely used in scientific research, particularly in the following fields:

Mecanismo De Acción

Target of Action

The primary targets of Fumaric Acid-1,4-13C2 are enzymes involved in the tricarboxylic acid cycle (TCA cycle), such as Malate Dehydrogenase , Fumarate Reductase Flavoprotein Subunit , and NAD-dependent Malic Enzyme . These enzymes play crucial roles in energy production and other metabolic processes within the cell.

Mode of Action

Fumaric Acid-1,4-13C2 interacts with its targets by participating in their catalytic processes. For instance, in the TCA cycle, it is converted to malate by the enzyme fumarase, and then to oxaloacetate by malate dehydrogenase . These reactions result in the production of NADH, which is used in the electron transport chain to generate ATP, the cell’s main energy currency.

Biochemical Pathways

Fumaric Acid-1,4-13C2 is involved in the TCA cycle, a central metabolic pathway that provides energy, reducing power, and biosynthetic precursors for the cell . The compound’s conversion to malate and then to oxaloacetate is a key part of this cycle, linking the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to the production of ATP.

Pharmacokinetics

Fumaric acid, the parent compound, is known to be rapidly metabolized and has a wide distribution in the body . The bioavailability of Fumaric Acid-1,4-13C2 may be influenced by factors such as its formulation, the route of administration, and the individual’s metabolic rate.

Result of Action

The action of Fumaric Acid-1,4-13C2 in the TCA cycle contributes to the production of ATP, supporting cellular energy needs. Additionally, its involvement in the cycle can influence other metabolic processes, such as amino acid synthesis and lipid metabolism .

Análisis Bioquímico

Biochemical Properties

The compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives

Temporal Effects in Laboratory Settings

Future studies should focus on the changes in the effects of this product over time, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fumaric Acid-1,4-13C2 can be synthesized by reacting maleic anhydride with a 13C-labeled precursor. The reaction typically involves heating maleic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid, under a nitrogen atmosphere at temperatures ranging from 140°C to 220°C . After the reaction, the mixture is cooled, and fumaric acid crystals are obtained through crystallization and centrifugation .

Industrial Production Methods

Industrial production of fumaric acid generally involves the isomerization of maleic acid. This process can be catalyzed by various agents, including thiourea, ammonium persulfate, and metal salts . The reaction is carried out in a fluidized-bed or fixed-bed reactor, where maleic anhydride is oxidized to maleic acid, which is then isomerized to fumaric acid .

Análisis De Reacciones Químicas

Types of Reactions

Fumaric Acid-1,4-13C2 undergoes several types of chemical reactions, including:

Oxidation: Fumaric acid can be oxidized to produce malic acid or other dicarboxylic acids.

Reduction: It can be reduced to succinic acid under hydrogenation conditions.

Substitution: Fumaric acid can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.

Substitution: Nucleophiles such as amines and alcohols can react with fumaric acid under acidic or basic conditions.

Major Products

Oxidation: Malic acid, maleic acid.

Reduction: Succinic acid.

Substitution: Various substituted fumarates depending on the nucleophile used.

Comparación Con Compuestos Similares

Fumaric Acid-1,4-13C2 can be compared with other isotopically labeled compounds such as:

Fumaric Acid-13C4: Contains four carbon-13 atoms, making it more extensively labeled.

Sodium Fumarate-1,4-13C2: The sodium salt form of fumaric acid-1,4-13C2.

Fumaric Acid-2,3-13C2: Labeled at positions 2 and 3 with carbon-13.

Fumaric Acid-1,4-13C2 is unique due to its specific labeling at positions 1 and 4, which allows for precise tracking of these carbon atoms in metabolic studies .

Actividad Biológica

(E)-(1,4-13C2)but-2-enedioic acid, also known as fumaric acid, is a dicarboxylic acid that has garnered significant attention in the fields of biochemistry and pharmacology due to its various biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₄H₄O₄

- Molecular Weight : 116.07 g/mol

- CAS Number : 110-17-8

- Synonyms : Fumaric acid, trans-butenedioic acid

Biological Activity Overview

Fumaric acid is known for its role in the citric acid cycle (Krebs cycle), where it serves as an intermediate. Beyond its metabolic functions, fumaric acid exhibits several biological activities:

- Anti-inflammatory Effects : Fumaric acid has been shown to reduce inflammation in various models of disease. Its anti-inflammatory properties are primarily attributed to its ability to inhibit the production of pro-inflammatory cytokines and chemokines.

- Immunomodulatory Effects : Research indicates that fumaric acid can modulate immune responses. It has been observed to affect T-cell differentiation and proliferation, promoting a shift towards regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance.

- Antioxidant Activity : Fumaric acid acts as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property is significant in protecting cells from damage caused by reactive oxygen species (ROS).

- Neuroprotective Effects : Studies suggest that fumaric acid may have neuroprotective properties, potentially beneficial in neurodegenerative diseases such as multiple sclerosis (MS). Its mechanism involves reducing oxidative stress and inflammation in neuronal tissues.

The biological activities of fumaric acid are mediated through several mechanisms:

- Nrf2 Activation : Fumaric acid activates the nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation.

- Inhibition of NF-kB Pathway : By inhibiting the NF-kB signaling pathway, fumaric acid reduces the expression of pro-inflammatory genes, contributing to its anti-inflammatory effects.

- Modulation of Mitochondrial Function : Fumaric acid is involved in mitochondrial metabolism and can influence energy production, which is crucial for cellular functions.

Case Study 1: Multiple Sclerosis Treatment

A clinical study investigated the efficacy of fumaric acid esters (e.g., dimethyl fumarate) in treating relapsing forms of multiple sclerosis. The results showed a significant reduction in relapse rates and disability progression compared to placebo groups. Patients reported improved quality of life and reduced symptoms associated with MS.

Case Study 2: Psoriasis Management

Fumaric acid derivatives have been used successfully in treating psoriasis. A study demonstrated that patients receiving fumaric acid treatments showed marked improvement in skin lesions and overall disease severity scores. The treatment was well-tolerated with minimal side effects.

Research Findings

Propiedades

IUPAC Name |

(E)-(1,4-13C2)but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCYOOQTPOCHFL-ZWWDXPBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/[13C](=O)O)\[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96503-56-9 | |

| Record name | 96503-56-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.